Fmoc-N-methyl-D-leucine
Overview
Description
Fmoc-N-methyl-D-leucine is an Fmoc protected leucine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The empirical formula is C22H25NO4 and the molecular weight is 367.44 .
Synthesis Analysis
The synthesis of Fmoc-N-methyl-D-leucine involves the N-alkylation of an unprotected tryptophan diketopiperazine with a 3a-bromopyrrolidinoindoline . The condensation between L-tryptophan methyl ester and N-Fmoc-D-leucine in the presence of EDC as a coupling agent affords the corresponding L-Trp-D-Leu dipeptide .Molecular Structure Analysis
The molecular structure of Fmoc-N-methyl-D-leucine is represented by the SMILES stringCC(C)CC@@HC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O
. Chemical Reactions Analysis
Fmoc-N-methyl-D-leucine is used in the chemical formation of the peptide bond, which requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The Fmoc group is base-labile and is rapidly removed by base .Physical And Chemical Properties Analysis
Fmoc-N-methyl-D-leucine is a colorless to white powder . It has a melting point of 108-116 °C . The functional group is Fmoc and it is suitable for Fmoc solid-phase peptide synthesis .Scientific Research Applications
Peptide Synthesis
- Field : Organic Chemistry
- Application : Fmoc-N-methyl-D-leucine is used in the synthesis of peptides . One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .
- Method : A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .
- Results : The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
Hydrogel Formation
- Field : Material Science
- Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been used in the self-assembly of new Fmoc-dipeptides and the formation of hydrogels .
- Method : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
- Results : Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Drug Development
- Field : Pharmaceutical Sciences
- Application : Fmoc-N-methyl-D-leucine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Hydrogel Formation
- Field : Material Science
- Application : Several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides, including Fmoc-N-methyl-D-leucine, have been used to construct hydrogels .
- Method : These hydrogels are formed through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
- Results : Various biofunctional hydrogel materials can be fabricated in aqueous media through this process .
Synthesis of Tripeptides
- Field : Biochemistry
- Application : Fmoc-N-methyl-D-leucine is used in the synthesis of tripeptides .
Development of New Drugs
Safety And Hazards
Future Directions
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQSIPFDWLNDC-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427131 | |
Record name | Fmoc-N-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-D-leucine | |
CAS RN |
103478-63-3 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103478-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-N-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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